Product packaging for 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol(Cat. No.:)

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

Cat. No.: B13024819
M. Wt: 141.21 g/mol
InChI Key: LLQAGACUROJRKX-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol (CAS 2091638-05-8) is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It serves as a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery. The 2-azaspiro[3.3]heptane scaffold is a key structure of high interest, particularly in the development of novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for the treatment of cancer . This compound can be used as a synthetic precursor or a rigid scaffold to explore structure-activity relationships in drug candidate optimization. Its defined three-dimensional structure can contribute to improved physicochemical properties in potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13024819 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol

InChI

InChI=1S/C8H15NO/c1-7(2)3-6(10)8(7)4-9-5-8/h6,9-10H,3-5H2,1-2H3

InChI Key

LLQAGACUROJRKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CNC2)O)C

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 7,7 Dimethyl 2 Azaspiro 3.3 Heptan 5 Ol and Analogs

Transformations at the Nitrogen Atom of the Azaspiro System

The secondary amine of the 2-azaspiro[3.3]heptane system is a key handle for molecular elaboration, allowing for the introduction of a wide variety of substituents and functional groups.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the nitrogen atom in the 2-azaspiro[3.3]heptane ring allows for facile N-alkylation and N-acylation reactions, providing a straightforward method for introducing diverse substituents.

N-Alkylation: The N-alkylation of azaspiro[3.3]heptane systems can be achieved under standard conditions. For instance, the double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane (B1265868) has been shown to produce 2-oxa-6-azaspiro[3.3]heptane derivatives in good yields. tu.edu.iqsciencemadness.org This reaction proceeds via a hydroxide-facilitated process and has been successfully scaled up. tu.edu.iqsciencemadness.org While anilines with electron-withdrawing groups are typically poor nucleophiles for alkyl halides, this methodology demonstrates the feasibility of forming the azetidine (B1206935) ring through N-alkylation. tu.edu.iqsciencemadness.org The choice of solvent can be critical, with polar aprotic solvents often favoring the reaction. sciencemadness.org Additives such as potassium iodide or tetrabutylammonium (B224687) iodide can be used to generate a more reactive alkylating species in situ. tu.edu.iq

Interactive Data Table: N-Alkylation of an Aniline Derivative with 3,3-bis(bromomethyl)oxetane

EntryBase (equiv.)SolventTemperature (°C)Additive (equiv.)Conversion (%)
1K₂CO₃ (2.5)H₂O80-<5
2K₂CO₃ (2.5)EtOH80-<5
3K₃PO₄ (2.5)MeCN80-45
4K₃PO₄ (2.5)MeCN80KI (0.1)70
5NaOH (2.5)Sulfolane80-87

N-Acylation: The N-acylation of amines, including the 2-azaspiro[3.3]heptane nitrogen, is a common transformation. Reagents such as acetyl chloride and acetic anhydride (B1165640) are frequently employed. tu.edu.iqnih.govorganic-chemistry.org Acetyl chloride is generally more reactive than acetic anhydride. tu.edu.iqnih.gov These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl or acetic acid). nih.gov The choice between acetyl chloride and acetic anhydride can depend on factors such as the stability of the starting material and the desired reaction conditions. Acetic anhydride is often preferred for laboratory synthesis due to its greater stability and less hazardous nature. tu.edu.iq

Oxidation to N-Oxides and Other Nitrogen-Containing Functional Groups

Oxidation of the tertiary nitrogen in N-substituted 2-azaspiro[3.3]heptane derivatives can lead to the formation of N-oxides. These N-oxides are valuable intermediates in organic synthesis, as they can alter the electronic properties of the heterocyclic ring and provide handles for further functionalization. mdpi.com

Common oxidizing agents for the conversion of tertiary amines to N-oxides include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). eurekaselect.comresearchgate.netorganic-chemistry.orgchemscene.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at or below room temperature. organic-chemistry.org The presence of the N-oxide group can make the adjacent ring positions more susceptible to both electrophilic and nucleophilic attack. mdpi.com

Interactive Data Table: Oxidation of Nitrogen Heterocycles to N-Oxides with m-CPBA

SubstrateSolventTime for Complete Conversion (min)
PyridineCHCl₃15
2-MethylquinolineCHCl₃20
3-CyanopyridineNot specified260
2-ChloropyridineNot specified>300

Protection/Deprotection Strategies for the Azetidine Nitrogen

The protection of the nitrogen atom in the 2-azaspiro[3.3]heptane ring is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. nih.gov

Protection: The introduction of the Boc group onto the 2-azaspiro[3.3]heptane nitrogen can be readily achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov For example, 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane is a commercially available compound, indicating the straightforward nature of this protection. mdpi.commasterorganicchemistry.comuni.lu

Deprotection: The removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent like dioxane or methanol (B129727). bldpharm.com Thermal deprotection is also a viable method for certain substrates. bldpharm.com The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule.

Reactions Involving the C-5 Hydroxyl Group

The secondary alcohol at the C-5 position of 7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol provides another site for chemical modification, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The C-5 hydroxyl group can be converted to an ester through reaction with an acylating agent. Acid chlorides are highly reactive acylating agents that react with alcohols to form esters, often in the presence of a base like pyridine to scavenge the HCl byproduct. nih.govorganic-chemistry.org The reaction is typically rapid and proceeds under mild conditions. chemscene.com For sterically hindered secondary alcohols, the choice of acylating agent and reaction conditions can be crucial to achieve good yields. nih.gov

Etherification: The formation of an ether at the C-5 position can be accomplished through methods such as the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes an S_N2 reaction with an alkyl halide. organic-chemistry.org For sterically hindered secondary alcohols, the S_N2 reaction can be challenging due to steric hindrance. eurekaselect.com In such cases, alternative methods, such as copper-catalyzed ether synthesis, may be more effective. researchgate.net

Oxidation to Carbonyl Compounds (Ketones)

Oxidation of the secondary alcohol at the C-5 position of this compound yields the corresponding ketone, 7,7-dimethyl-2-azaspiro[3.3]heptan-5-one. This transformation is a key step in accessing a different class of derivatives with a carbonyl functionality.

Several mild and selective oxidizing agents can be employed for this purpose. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions at room temperature. tu.edu.iq Other common methods for oxidizing secondary alcohols to ketones include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Parikh-Doering oxidation, which employs the sulfur trioxide pyridine complex. These methods are known for their mildness and tolerance of a wide range of functional groups. For instance, the oxidation of Boc-protected 2-azaspiro[3.3]heptan-5-ol to the corresponding ketone has been reported.

Interactive Data Table: Oxidation of Secondary Alcohols to Ketones

Oxidation MethodOxidantActivatorBaseTypical Solvent
Dess-MartinDess-Martin Periodinane--CH₂Cl₂
SwernDMSOOxalyl ChlorideTriethylamineCH₂Cl₂
Parikh-DoeringDMSOSO₃•PyridineTriethylamineDMSO, CH₂Cl₂

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C5 position of this compound represents a key site for derivatization through nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature. Therefore, activation of the hydroxyl group is a prerequisite for substitution. Common strategies involve protonation under acidic conditions or conversion to a better leaving group, such as a tosylate, mesylate, or halide.

Once activated, the electrophilic carbon at C5 can be attacked by a variety of nucleophiles to afford a range of derivatives. The reaction pathway, whether S(_N)1 or S(_N)2, is influenced by the reaction conditions and the stability of a potential carbocation intermediate. The presence of the spirocyclic system and the gem-dimethyl group can introduce significant steric hindrance, potentially favoring S(_N)1-type reactions or necessitating harsher conditions for S(_N)2 reactions.

Below is a representative table of potential nucleophilic substitution reactions. Please note that while these reactions are based on established principles of organic chemistry, specific experimental data for this compound is not widely available in the public domain.

Activating AgentNucleophileProduct ClassPotential Reaction Conditions
TsCl, PyridineR-O⁻Ether1. TsCl, pyridine; 2. NaOR, THF
MsCl, Et₃NR-COO⁻Ester1. MsCl, Et₃N; 2. RCOONa, DMF
SOCl₂Cl⁻Alkyl ChlorideSOCl₂, reflux
PBr₃Br⁻Alkyl BromidePBr₃, ether, 0 °C to rt
DASTF⁻Alkyl FluorideDAST, CH₂Cl₂, -78 °C to rt

Table 1: Representative Nucleophilic Substitution Reactions at C5

Chemical Modifications of the Spirocyclic Carbon Skeleton

The spiro[3.3]heptane framework, while generally stable, can undergo a variety of chemical modifications, allowing for the introduction of diverse functionalities and structural motifs. These modifications can be broadly categorized into functionalization at peripheral positions, ring-opening reactions, and rearrangements.

Functionalization of the carbon skeleton of 2-azaspiro[3.3]heptane derivatives, beyond the existing hydroxyl and amino groups, allows for the synthesis of a wide array of analogs with tailored properties. This is particularly relevant in the context of drug discovery, where the 2-azaspiro[3.3]heptane scaffold serves as a three-dimensional building block. univ.kiev.ua

For instance, the synthesis of various functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported, showcasing the versatility of this scaffold. univ.kiev.ua While specific examples for the 7,7-dimethyl analog are scarce, general strategies for functionalization can be extrapolated. These may include C-H activation methodologies, although the steric hindrance provided by the gem-dimethyl group would likely direct such reactions to the less hindered positions of the azetidine ring.

The strained nature of the two four-membered rings in the spiro[3.3]heptane system makes it susceptible to ring-opening and rearrangement reactions under certain conditions, particularly those involving acid or base catalysis or the generation of reactive intermediates.

Ring-Opening Pathways:

The azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening, especially after activation of the nitrogen atom (e.g., by acylation or protonation). Similarly, the cyclobutane (B1203170) ring can undergo cleavage, often driven by the release of ring strain. For instance, reactions that proceed through radical intermediates or involve transition metal catalysis can facilitate the opening of the cyclobutane ring.

Rearrangement Pathways:

Rearrangements of spirocyclic systems can lead to the formation of new carbocyclic or heterocyclic frameworks. For example, acid-catalyzed rearrangements of related spiro[3.3]heptane systems have been documented to yield bridged or fused bicyclic products. While no specific rearrangement pathways for this compound are reported, the presence of the gem-dimethyl group could influence the migratory aptitude of adjacent carbon atoms in carbocationic rearrangements, potentially leading to specific and predictable products.

The introduction of halogen atoms, particularly fluorine, into the 2-azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered lipophilicity.

Fluorination of the 2-azaspiro[3.3]heptane skeleton can be achieved through various methods. For hydroxyl-containing precursors like this compound, deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a common approach.

The table below outlines potential halogenation reactions for the 2-azaspiro[3.3]heptane scaffold, which could be adapted for this compound.

ReagentPosition of HalogenationProduct
Diethylaminosulfur trifluoride (DAST)C5 (from alcohol)5-Fluoro-7,7-dimethyl-2-azaspiro[3.3]heptane
N-Bromosuccinimide (NBS)Allylic/Benzylic C-H (if present)Bromo-derivative
Selectfluor®Electron-rich positionsFluoro-derivative

Table 2: Potential Halogenation Reactions

Structural Characterization and Conformational Analysis of Azaspiro 3.3 Heptane Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the foundational tool for determining the molecular structure of a new chemical entity. A combination of NMR, mass spectrometry, and infrared spectroscopy provides a complete picture of the molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. While standard 1D ¹H and ¹³C NMR provide initial information, a suite of 2D NMR experiments is essential for the unambiguous assignment of all atoms in 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would show correlations between the proton on C5 and the adjacent protons on C4, as well as between the protons on the two methylene (B1212753) groups (C1 and C3) of the azetidine (B1206935) ring. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments correlate protons directly to the carbon atom they are attached to (¹J C-H). youtube.comyoutube.com This allows for the definitive assignment of each carbon signal by identifying its attached proton(s). For example, the signal for the C5 proton would correlate to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. youtube.comprinceton.edu Key HMBC correlations for this molecule would include signals from the gem-dimethyl protons to C7 and the spiro-carbon C6, and from the H5 proton to the spiro-carbon C6, confirming the connectivity across the spirocyclic core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of their bonding connectivity. princeton.eduharvard.edu This is vital for determining the 3D conformation. NOESY data would reveal the spatial orientation of the hydroxyl group relative to the rest of the scaffold and the proximity between the methyl groups and other protons on the rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No. Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key 2D Correlations
C1 ~45 ~3.0-3.2 m COSY: H3; HMBC: C2, C6
C2 ~50 - - HMBC from H1, H3
C3 ~45 ~3.0-3.2 m COSY: H1; HMBC: C2, C6
C4 ~40 ~2.5-2.7 m COSY: H5; HMBC: C5, C6
C5 ~68 ~4.0-4.2 m COSY: H4; HMBC: C4, C6
C6 ~35 - - HMBC from H1, H3, H4, H5, H8
C7 ~30 - - HMBC from H8
C8 (CH₃) ~25 ~1.1-1.3 s HMBC: C7, C6
NH - ~1.5-2.5 br s -
OH - ~1.5-3.0 br s -

Note: These are estimated values based on general principles and data for similar azaspiro[3.3]heptane structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. acs.org For this compound (C₉H₁₇NO), HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a specific mass-to-charge ratio. This technique provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Table 2: HRMS Data for this compound

Formula Ion Calculated m/z
C₉H₁₇NO [M+H]⁺ 156.1383
C₉H₁₇NO [M+Na]⁺ 178.1202

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol and secondary amine groups.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
O-H (Alcohol) Stretch 3200-3600 Broad, Strong
N-H (Amine) Stretch 3300-3500 Medium
C-H (Alkyl) Stretch 2850-2960 Strong
C-O (Alcohol) Stretch 1050-1150 Strong

Note: Frequencies are typical ranges for these functional groups.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information, including bond lengths, bond angles, and torsional angles. acs.org Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its solid-state conformation. Studies on related spiro[3.3]heptane systems have confirmed the inherent strain and puckered nature of the four-membered rings. researchgate.netacs.org The azetidine ring in similar structures is known to be non-planar. acs.org This technique would precisely define the puckering of both the cyclobutane (B1203170) and azetidine rings and the orientation of the dimethyl and hydroxyl substituents relative to the spirocyclic core.

Computational Chemistry and Molecular Modeling Studies

Computational methods are used to complement experimental data, providing insight into molecular properties and energetics that can be difficult to measure directly.

Molecular modeling and quantum mechanics calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of a molecule. For this compound, these studies can predict the lowest-energy (most stable) three-dimensional structure. nih.gov The calculations would explore different ring puckering modes and the rotational position (rotamer) of the hydroxyl group to identify the global minimum on the potential energy surface. Such analyses on related azaspiro[3.3]heptanes have highlighted the significant geometric changes and constrained geometry compared to more common heterocycles like piperidine (B6355638) or morpholine (B109124). nih.gov This inherent rigidity and defined 3D shape are key features of the azaspiro[3.3]heptane scaffold. nih.gov

Analysis of Intramolecular Interactions and Strain Energy

In the case of this compound, the introduction of substituents further modulates the intramolecular interactions. The gem-dimethyl group at the C7 position introduces steric hindrance, which can influence the puckering of the cyclobutane ring to which it is attached. This steric strain can lead to slight distortions in bond angles and lengths compared to the unsubstituted parent compound.

The interplay of these interactions—the inherent ring strain, steric hindrance from the gem-dimethyl groups, and potential intramolecular hydrogen bonding—dictates the preferred three-dimensional structure of this compound.

Table 1: Estimated Strain Energies of Spirocyclic Compounds

CompoundEstimated Strain Energy (kcal/mol)
Cyclobutane~26.8
Spiro[3.3]heptane51.0 mdpi.com
This compound> 51.0 (estimated due to steric strain)

Note: The strain energy for this compound is an estimation based on the parent compound and the expected increase due to substituent-induced strain. Exact values would require specific computational analysis.

Exit Vector Analysis for Strategic Substituent Placement

The rigid nature of the spiro[3.3]heptane scaffold results in well-defined spatial orientations for substituents, a concept that can be effectively visualized using exit vector analysis. researchgate.netrsc.org Exit vectors represent the bonds connecting substituents to the core scaffold and their relative orientation in three-dimensional space. For disubstituted spiro[3.3]heptanes, the relative positions of these vectors are crucial for applications such as drug design, where precise positioning of functional groups is necessary for interaction with biological targets. chemrxiv.org

In this compound, the key exit vectors are associated with the substituents on the nitrogen atom of the azetidine ring and the hydroxyl group at C5. The spirocyclic nature of the core restricts the conformational freedom, leading to a more predictable spatial relationship between these two points of substitution compared to more flexible acyclic or monocyclic systems.

The non-collinear arrangement of exit vectors in spiro[3.3]heptane derivatives is a key feature that distinguishes them from many traditional scaffolds like the para-substituted phenyl ring, which has collinear exit vectors. chemrxiv.org This non-collinearity allows for the exploration of a different region of chemical space, potentially leading to novel molecular designs with improved properties.

Table 2: Illustrative Exit Vector Parameters for a Disubstituted 2-Azaspiro[3.3]heptane Scaffold

ParameterDescriptionIllustrative Value Range
Distance (r)Distance between the points of substituent attachment3.0 - 3.5 Å
Angle (θ)Angle between the two exit vectors100° - 120°
Dihedral Angle (φ)Torsion angle defining the relative twist of the vectorsVaries with ring puckering

Note: These values are illustrative for a generic 2,5-disubstituted azaspiro[3.3]heptane and would need to be calculated specifically for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide valuable insights into the electronic properties of a molecule, such as its charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions. For this compound, such calculations would elucidate the electronic influence of the substituents on the spirocyclic core.

The nitrogen atom in the azetidine ring is expected to be a region of high electron density, making it a primary site for protonation and a nucleophilic center. The hydroxyl group at C5 is also a polar functional group, with the oxygen atom being electron-rich and the hydroxyl proton being electron-deficient. An electrostatic potential map would visually represent these charge distributions, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the antibonding orbitals of the scaffold.

Table 3: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Characteristic
Electron DensityHigh on the nitrogen and oxygen atoms
Electrostatic PotentialNegative potential around N and O; Positive potential on the hydroxyl H
HOMO EnergyRelatively high, indicating nucleophilic character
LUMO EnergyRelatively high, indicating low electrophilicity
HOMO-LUMO GapLarge, suggesting good kinetic stability

Note: These are qualitative predictions. Precise values require specific quantum chemical calculations.

Role and Applications of 7,7 Dimethyl 2 Azaspiro 3.3 Heptan 5 Ol in Medicinal Chemistry and Drug Discovery

Azaspiro[3.3]heptanes as Conformationally Restricted Bioisosteres of Common Heterocycles

A key strategy in medicinal chemistry is bioisosteric replacement, where a part of a molecule is swapped with a structurally different but functionally similar group to improve its pharmacological profile. Azaspiro[3.3]heptanes have emerged as valuable, conformationally restricted bioisosteres for several common heterocyclic rings found in many approved drugs. baranlab.orgresearchgate.netnih.govresearchgate.net Their rigid framework provides a predictable orientation of substituents, which is crucial for optimizing interactions with target proteins. uniba.it

The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals. nih.gov However, its conformational flexibility can be a drawback. Azaspiro[3.3]heptanes, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, are widely recognized as rigid bioisosteres of piperidine. researchgate.netsemanticscholar.orgenamine.netuniv.kiev.ua This substitution can lead to enhanced biological activity. A notable example is the replacement of the piperidine fragment in the local anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core. This modification resulted in a new, patent-free analog with higher activity and a longer duration of action. researchgate.netnih.govenamine.netuniv.kiev.ua The spirocyclic structure constrains the geometry of the side chain, leading to a more favorable interaction with its biological target. researchgate.netnih.gov

Azaspiro[3.3]heptanes are also utilized as substitutes for other six-membered heterocycles like morpholine (B109124) and piperazine (B1678402). nih.govnih.gov For instance, 2-oxa-6-azaspiro[3.3]heptane has been successfully used as a morpholine replacement. nih.gov In the development of linezolid (B1675486) analogs, a spiro-morpholine was introduced as a more metabolically stable bioisostere. nih.gov Similarly, "angular" spirocyclic azetidines have been used to replace the morpholine in the anticancer drug Sonidegib and the piperazine in the antibiotic Danofloxacin, yielding novel analogs with similar properties and high activity. researchgate.net While less commonly cited, the thiomorpholine (B91149) ring is another heterocycle for which azaspiro[3.3]heptanes can serve as a spirocyclic surrogate. researchgate.net However, it is important to note that azaspiro[3.3]heptanes may not be suitable bioisosteres when they occupy a central position in a molecule, as the geometric changes can be too significant. nih.govnih.govresearchgate.net

The application of azaspiro[3.3]heptanes extends to serving as isosteres for carbocyclic rings. Their defined three-dimensional shape can mimic the spatial arrangement of substituents on rings like cyclohexane (B81311). For example, a library of 6-fluoro-spiro[3.3]heptane derivatives was specifically designed to act as conformationally restricted isosteres of the cyclohexane framework for use in drug design. researchgate.net The inherent rigidity of the spiro[3.3]heptane system offers a stable scaffold to present functional groups in precise vectors, an advantage over the more flexible chair-boat conformations of cyclohexane.

Impact of Spirocyclic Architecture on Drug-likeness and Pharmacokinetic Properties

The introduction of a spirocyclic center, such as that in 7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol, can profoundly and beneficially influence a molecule's drug-like properties and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The move towards sp³-rich, three-dimensional structures is a recognized strategy for improving physicochemical and pharmacokinetic properties. researchgate.net

Lipophilicity is a critical parameter in drug discovery, influencing solubility, permeability, and off-target effects. A frequent challenge is that increasing molecular weight often leads to higher lipophilicity and lower aqueous solubility. Counterintuitively, replacing common heterocycles with an azaspiro[3.3]heptane often lowers lipophilicity, despite the net addition of a carbon atom. nih.govresearchgate.netx-mol.com This effect is largely attributed to the geometry of the spirocycle, which can lead to an increase in the basicity (pKa) of the nitrogen atom, thereby increasing the proportion of the protonated, more water-soluble form at physiological pH (7.4). nih.govnih.gov The reduction in the distribution coefficient (logD7.4) can be significant, with decreases of up to -1.0 log unit observed. nih.govnih.govresearchgate.net

However, the position of the nitrogen within the spirocycle is crucial. For N-linked 2-azaspiro[3.3]heptanes, the opposite effect is observed: lipophilicity tends to increase by +0.2 to +0.5 logD7.4 units, which is more consistent with simply adding a carbon atom to the structure. nih.govnih.govresearchgate.net

Table 1: Impact of Azaspiro[3.3]heptane Introduction on Lipophilicity (logD7.4)

Precursor Heterocycle Azaspiro[3.3]heptane Replacement Type Change in logD7.4 (ΔlogD7.4) Reference(s)
Morpholine, Piperazine, C-linked Piperidine Terminal Azaspiro[3.3]heptane -0.2 to -1.1 nih.gov, researchgate.net
N-linked Piperidine N-linked 2-Azaspiro[3.3]heptane +0.2 to +0.5 nih.gov, researchgate.net, nih.gov
Piperazine 2,6-Diazaspiro[3.3]heptane (central) -0.7 nih.gov

A significant advantage of spirocyclic scaffolds is their potential to enhance metabolic stability. uniba.itnih.gov The quaternary spirocenter is inherently resistant to metabolic attack, and the rigid structure can orient metabolically labile parts of the molecule away from metabolic enzymes. univ.kiev.ua For example, spirocyclic bioisosteres of piperidine have shown improved stability against oxidative enzymes. univ.kiev.ua In one case, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane derivative led to a notable improvement in stability in human liver microsomes (HLM). nih.gov

However, this effect is not universal and is dependent on the specific compound and its metabolic pathways. In some instances, the introduction of a 1-azaspiro[3.3]heptane has been shown to decrease metabolic stability compared to its piperidine counterpart. researchgate.net This highlights the context-dependent nature of these modifications and the need for empirical testing.

Table 2: Reported Changes in Metabolic Stability with Azaspiro[3.3]heptane Scaffolds

Original Scaffold Spirocyclic Replacement Change in Metabolic Stability Reference(s)
Piperazine 2,6-Diazaspiro[3.3]heptane Improved stability in HLM nih.gov
Piperidine 1-Azaspiro[3.3]heptane Decreased stability in HLM researchgate.net
Piperidine Spirocyclic bioisosteres (general) Improved stability towards oxidative enzymes univ.kiev.ua

Influence on Conformational Restriction and Target Selectivity

A fundamental advantage of incorporating spirocyclic systems like 2-azaspiro[3.3]heptane into drug candidates is the significant conformational restriction they impart. researchgate.net Unlike flexible aliphatic chains or even simple monocyclic rings, the fused cyclobutane (B1203170) rings of the spiro[3.3]heptane core lock the molecule into a well-defined three-dimensional orientation. This rigidity reduces the entropic penalty upon binding to a biological target, as fewer rotational bonds are "frozen" in the process. This can lead to an increase in binding affinity. nih.gov The predictable orientation of substituents, or "vectorization," stemming from this constrained conformation allows for more precise positioning of pharmacophoric groups within a target's binding site, which can enhance target selectivity. researchgate.net

The introduction of a gem-dimethyl group at the C7 position, as seen in This compound , further amplifies this conformational rigidity through the Thorpe-Ingold effect. researchgate.netresearchgate.net This effect describes how the presence of two substituents on the same carbon atom alters bond angles and restricts bond rotation, effectively steering the molecule towards a more constrained conformation. researchgate.net In the context of the cyclobutane ring, the gem-dimethyl group makes the ring less flexible and can stabilize a particular puckered conformation. acs.org This defined geometry is highly advantageous in drug design, as it can pre-organize the molecule into its bioactive conformation, potentially leading to higher potency and selectivity by minimizing interactions with off-target proteins. researchgate.net The gem-dimethyl moiety itself can also contribute favorably to target engagement through van der Waals interactions with hydrophobic pockets in a protein binding site. researchgate.net

Exploration in Receptor Binding and Enzyme Inhibition

The unique structural and physicochemical properties of the azaspiro[3.3]heptane scaffold make it a compelling component for designing ligands that can interact with various biological targets, including receptors and enzymes.

While the direct application of This compound has not been specifically documented in the context of P2Y14R antagonists, its core structure is highly relevant to other important therapeutic targets. A notable example is its application in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3).

The STAT3 protein is a critical transcription factor that, when constitutively activated, plays a significant role in the proliferation, survival, and metastasis of cancer cells. google.comnih.gov Consequently, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy. nih.govnih.gov Recently, a patent filed by Vividion Therapeutics, Inc. disclosed a series of 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors for the potential treatment of cancer and immunological diseases. google.combioworld.com

These inhibitors are designed to incorporate the 2-azaspiro[3.3]heptane moiety as a central scaffold. An exemplified compound from this patent demonstrated significant inhibitory activity in biochemical and cellular assays. bioworld.com

The data indicates that the 2-azaspiro[3.3]heptane scaffold can be effectively integrated into molecules that potently disrupt STAT3 function at nanomolar concentrations. The hydroxyl group on a compound like This compound could serve as a key hydrogen bonding donor or acceptor, or as a point for further chemical modification to optimize binding or other properties.

The true utility of scaffolds like This compound in medicinal chemistry lies in their role as versatile, multifunctional modules or building blocks. acs.org Researchers have developed expedient synthetic routes to produce a variety of highly functionalized azaspiro[3.3]heptanes that carry multiple "exit vectors"—points for chemical attachment. researchgate.netacs.org

The synthesis of these modules allows for their systematic incorporation into larger, more complex drug candidates. acs.org For instance, the nitrogen atom of the azetidine (B1206935) ring can be readily functionalized, while other positions on the carbocyclic ring can be substituted with different chemical groups. The hydroxyl group at the C5 position in This compound is a prime example of such a functional handle. It can be used to connect to other parts of a target molecule through ether or ester linkages, or it could be oxidized to a ketone to explore different interactions within a binding pocket. This modularity allows chemists to rapidly build libraries of diverse compounds to probe biological systems and optimize lead candidates.

Structure-Activity Relationship (SAR) Studies of Azaspiro[3.3]heptane Derivatives

Structure-activity relationship (SAR) studies are crucial for refining a lead compound into a drug candidate. For azaspiro[3.3]heptane derivatives, SAR exploration focuses on how different substituents on the spirocyclic core influence biological activity and physicochemical properties.

In the case of the STAT3 inhibitors, the patent literature discloses numerous analogues where different chemical groups are attached to the 2-azaspiro[3.3]heptane core. google.com The SAR would be determined by systematically varying these groups and measuring the resulting change in inhibitory potency. For example, different aryl or heteroaryl groups attached to the azetidine nitrogen would be synthesized and tested to find the optimal substituent for STAT3 inhibition.

The substitutions on the carbocyclic ring are also critical. The presence and position of the 7,7-dimethyl group and the 5-hydroxyl group in This compound would be key elements in an SAR study. A medicinal chemist might explore:

The role of the hydroxyl group: Is it essential for activity? Does its stereochemistry matter? Would replacing it with a hydrogen, a methoxy (B1213986) group, or an amino group increase or decrease potency?

The role of the gem-dimethyl group: Is this group necessary for maintaining the bioactive conformation? Would a single methyl group or a larger cycloalkyl group at this position be more beneficial? nih.gov

By answering these questions through the synthesis and testing of new analogues, researchers can build a detailed understanding of the SAR and design more potent and selective inhibitors.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Pathways to Chiral Azaspiro[3.3]heptanols

The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient and scalable asymmetric syntheses for producing enantiomerically pure 7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol is a critical area of future research. While methods for the synthesis of some chiral azaspiro[3.3]heptanes exist, direct asymmetric routes to the 5-ol derivative remain an area ripe for exploration.

Future efforts should focus on several promising strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the spirocyclic core.

Asymmetric Catalysis: Employing chiral catalysts, such as rhodium/diene complexes, for the enantioselective functionalization of cyclobutene (B1205218) precursors. rsc.org For instance, the rhodium-catalyzed arylation of cyclobutenes has demonstrated high diastereo- and enantioselectivity in the synthesis of chiral cyclobutanes. rsc.org

Enzyme-Catalyzed Reactions: Leveraging the high stereoselectivity of enzymes for key bond-forming or resolution steps.

Cascade Reactions: Designing multi-step, one-pot reactions that efficiently build the chiral scaffold, such as an Ir-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition. chemistryviews.orgresearchhub.com

A significant challenge lies in controlling the stereochemistry at the C5 alcohol center. Research into stereoselective reduction of a corresponding ketone precursor or the enantioselective opening of a spiro-epoxide could provide viable solutions.

Table 1: Potential Asymmetric Synthetic Strategies

Strategy Description Key Considerations
Chiral Auxiliary-Mediated Synthesis Attachment of a chiral auxiliary to an achiral precursor to direct stereoselective transformations, followed by removal of the auxiliary. Efficiency of auxiliary attachment and removal; diastereoselectivity of the key step.
Catalytic Asymmetric Reduction Enantioselective reduction of a prochiral ketone (7,7-dimethyl-2-azaspiro[3.3]heptan-5-one) using a chiral catalyst and a reducing agent. Catalyst efficiency and loading; enantiomeric excess (ee) of the product.
Kinetic Resolution Selective reaction of one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. Efficiency of the resolving agent; maximum theoretical yield of 50% for the desired enantiomer.

| [2+2] Photocycloaddition | Intramolecular or intermolecular photocycloaddition of prochiral precursors in the presence of a chiral sensitizer (B1316253) or template. mdpi.com | Regio- and stereoselectivity of the cycloaddition. |

Investigation of Novel Derivatization and Functionalization Strategies at the Dimethyl and Hydroxyl Sites

The 7,7-dimethyl and 5-hydroxyl groups of this compound provide valuable handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of diverse compound libraries.

Hydroxyl Group Functionalization

The secondary alcohol at the C5 position is a prime site for derivatization. Standard reactions such as esterification, etherification, and carbamate (B1207046) formation can be readily employed to introduce a wide variety of functional groups. researchgate.net These modifications can modulate physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like properties. Silylation of the alcohol can also be used as a protective strategy during multi-step syntheses or to enhance volatility for analytical purposes. nih.gov

Gem-Dimethyl Group Functionalization

While chemically more challenging, the gem-dimethyl group at C7 offers opportunities for unique structural modifications. Recent advances in C-H activation chemistry could potentially allow for the selective functionalization of one of the methyl groups. researchgate.net For instance, rhodium-catalyzed enantioselective C(sp³)–H amidation has been used for the desymmetrization of gem-dimethyl groups. researchgate.net Such strategies could introduce new exit vectors for further chemical elaboration, significantly expanding the accessible chemical space. The gem-dimethyl effect can also influence the reactivity of adjacent functional groups, a factor to be considered in synthetic design. acs.org

Table 2: Potential Functionalization Reactions

Site Reaction Type Potential Reagents Purpose
5-Hydroxyl Esterification Acyl chlorides, anhydrides Introduce diverse R-groups, prodrug strategies
Etherification Alkyl halides, triflates Modify polarity and H-bonding
Carbamoylation Isocyanates Introduce urea/carbamate functionalities
Silylation Silyl chlorides (e.g., TBDMSCl) Protection, analytical derivatization
7,7-Dimethyl C-H Activation/Functionalization Transition metal catalysts (e.g., Rh, Pd) Introduce new substituents, create novel scaffolds

Advanced Computational Modeling for Predictive ADME and SAR Optimization

Computational methods are indispensable tools in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and for guiding Structure-Activity Relationship (SAR) optimization. nih.govnih.goveurekaselect.comnih.gov For the this compound scaffold, in silico modeling can accelerate the design-synthesis-test cycle.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of derivatives with their biological activity. researchgate.net

Pharmacophore Modeling: Identifying the 3D arrangement of functional groups essential for biological activity.

Molecular Docking: Predicting the binding mode and affinity of derivatives to their biological targets.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex to understand binding stability and conformational changes.

ADME Prediction: Using computational models to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. mdpi.com

These models can help prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. For instance, computational tools can predict whether the introduction of a spirocyclic scaffold will favorably impact properties like logD and metabolic stability. nih.govbldpharm.com

Table 3: Computational Tools and Their Applications

Computational Method Application for this compound Derivatives
QSAR Predict biological activity based on physicochemical descriptors of novel derivatives.
Pharmacophore Modeling Define the essential 3D features for target binding and guide the design of new analogs.
Molecular Docking Predict the binding pose and affinity of derivatives in the active site of a target protein.

| ADME Prediction Models | Forecast properties like aqueous solubility, blood-brain barrier penetration, and metabolic stability. mdpi.com |

Exploration of this compound in Chemical Biology Tools and Probes

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These tools are essential for studying biological processes, identifying new drug targets, and validating mechanisms of action.

The spirocyclic core can serve as a rigid scaffold to present pharmacophoric elements in a well-defined spatial orientation, potentially leading to highly selective probes. researchgate.netnih.govnih.gov The hydroxyl and amine functionalities provide convenient points for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers.

Future research in this area could involve:

Design of Affinity-Based Probes: Incorporating the scaffold into molecules designed to bind selectively to a specific protein target.

Development of Activity-Based Probes: Designing probes that covalently modify the active site of an enzyme, allowing for its detection and characterization.

Creation of Photoaffinity Probes: Attaching a photoreactive group to the scaffold to enable covalent capture of binding partners upon UV irradiation.

The conformational rigidity of the spiro[3.3]heptane framework is particularly advantageous for minimizing non-specific binding, a critical attribute for effective chemical probes.

Design of Next-Generation Bioisosteres Incorporating the this compound Motif

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. The 2-azaspiro[3.3]heptane moiety is recognized as a bioisostere of piperidine (B6355638), a common motif in many approved drugs. enamine.netnih.govresearchgate.netresearchgate.net The spirocyclic nature of this scaffold offers several potential advantages over the more flexible piperidine ring, including:

Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism, potentially leading to a longer half-life.

Novel Intellectual Property: The use of this scaffold can provide a route to new chemical entities with patentable novelty.

Future research should focus on systematically comparing the pharmacological and pharmacokinetic profiles of drugs containing the this compound motif with their piperidine-containing counterparts. The gem-dimethyl group at the 7-position adds further three-dimensionality and may influence binding interactions and metabolic stability in unique ways. The hydroxyl group at C5 offers an additional vector for optimizing interactions with the target protein. The design and synthesis of libraries of these next-generation bioisosteres will be crucial for fully realizing their potential in drug discovery. researchgate.netnih.gov

| Novelty | Well-explored | Less explored | Opportunities for new intellectual property. |

Q & A

Q. What stability studies are critical for ensuring this compound’s integrity under storage?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) over 6 months. Monitor via UPLC-PDA for oxidation byproducts. Use powder and particle technology (RDF2050107) to assess crystallinity changes impacting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.